

# A Technical Guide to the Spectroscopic Data of Derrisisoflavone J

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## Compound of Interest

Compound Name: *Derrisisoflavone J*

Cat. No.: B15291066

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic data for **Derrisisoflavone J**, a hydroxyethylated isoflavonoid isolated from *Derris robusta*. The information presented herein is intended to support research and development efforts in natural product chemistry, pharmacology, and drug discovery. All data is sourced from the peer-reviewed publication detailing its initial isolation and characterization.

## Mass Spectrometry (MS) Data

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) was utilized to determine the molecular formula of **Derrisisoflavone J**. The analysis was conducted in positive ion mode.

Table 1: Mass Spectrometry Data for **Derrisisoflavone J**

Ion	Calculated m/z	Found m/z	Molecular Formula
[M + Na] <sup>+</sup>	405.1309	405.1305	C <sub>22</sub> H <sub>22</sub> O <sub>6</sub> Na

Data sourced from Qi et al., 2016.[1]

## Nuclear Magnetic Resonance (NMR) Spectroscopic Data

The structural elucidation of **Derrisisoflavone J** was accomplished through extensive 1D and 2D NMR spectroscopy. The <sup>1</sup>H and <sup>13</sup>C NMR data were acquired in acetone-d<sub>6</sub>.

Table 2: <sup>1</sup>H NMR Spectroscopic Data for **Derrisisoflavone J** (Acetone-d<sub>6</sub>)

Position	$\delta$ H (ppm)	Multiplicity	J (Hz)
2	7.97	s	
8	6.37	s	
2'	7.19	d	2.0
5'	6.95	d	8.2
6'	7.08	dd	8.2, 2.0
1"	2.92	t	7.3
2"	3.68	t	7.3
1'''	3.39	d	7.4
2'''	5.27	t	7.4
4'''	1.76	s	
5'''	1.68	s	

Data sourced from Qi et al., 2016.[1]

Table 3: <sup>13</sup>C NMR Spectroscopic Data for **Derrisisoflavone J** (Acetone-d<sub>6</sub>)

Position	$\delta$ C (ppm)	Type
2	153.3	CH
3	125.1	C
4	176.4	C
5	161.3	C
6	109.9	C
7	164.2	C
8	94.7	CH
9	157.9	C
10	107.0	C
1'	124.6	C
2'	115.9	CH
3'	131.0	C
4'	158.8	C
5'	116.5	CH
6'	123.6	CH
1"	26.8	$\text{CH}_2$
2"	61.9	$\text{CH}_2$
1'''	29.3	$\text{CH}_2$
2'''	123.2	CH
3'''	132.5	C
4'''	18.0	$\text{CH}_3$
5'''	25.9	$\text{CH}_3$

Data sourced from Qi et al., 2016.[1]

## Experimental Protocols

The following protocols are based on the methodologies reported for the isolation and characterization of **Derrisisoflavone J** and related isoflavonoids.

### Plant Material and Extraction

The twigs and leaves of *Derris robusta* were collected and air-dried. The dried plant material was powdered and subsequently extracted with 95% ethanol at room temperature. The resulting crude extract was concentrated under reduced pressure to yield a residue.

### Isolation and Purification

The concentrated ethanol extract underwent a systematic fractionation and purification process:

- Solvent Partitioning: The residue was suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol.
- Column Chromatography: The ethyl acetate fraction, which contained **Derrisisoflavone J**, was subjected to multiple rounds of column chromatography. This included silica gel columns, Sephadex LH-20 columns, and semi-preparative High-Performance Liquid Chromatography (HPLC) to isolate the pure compound.

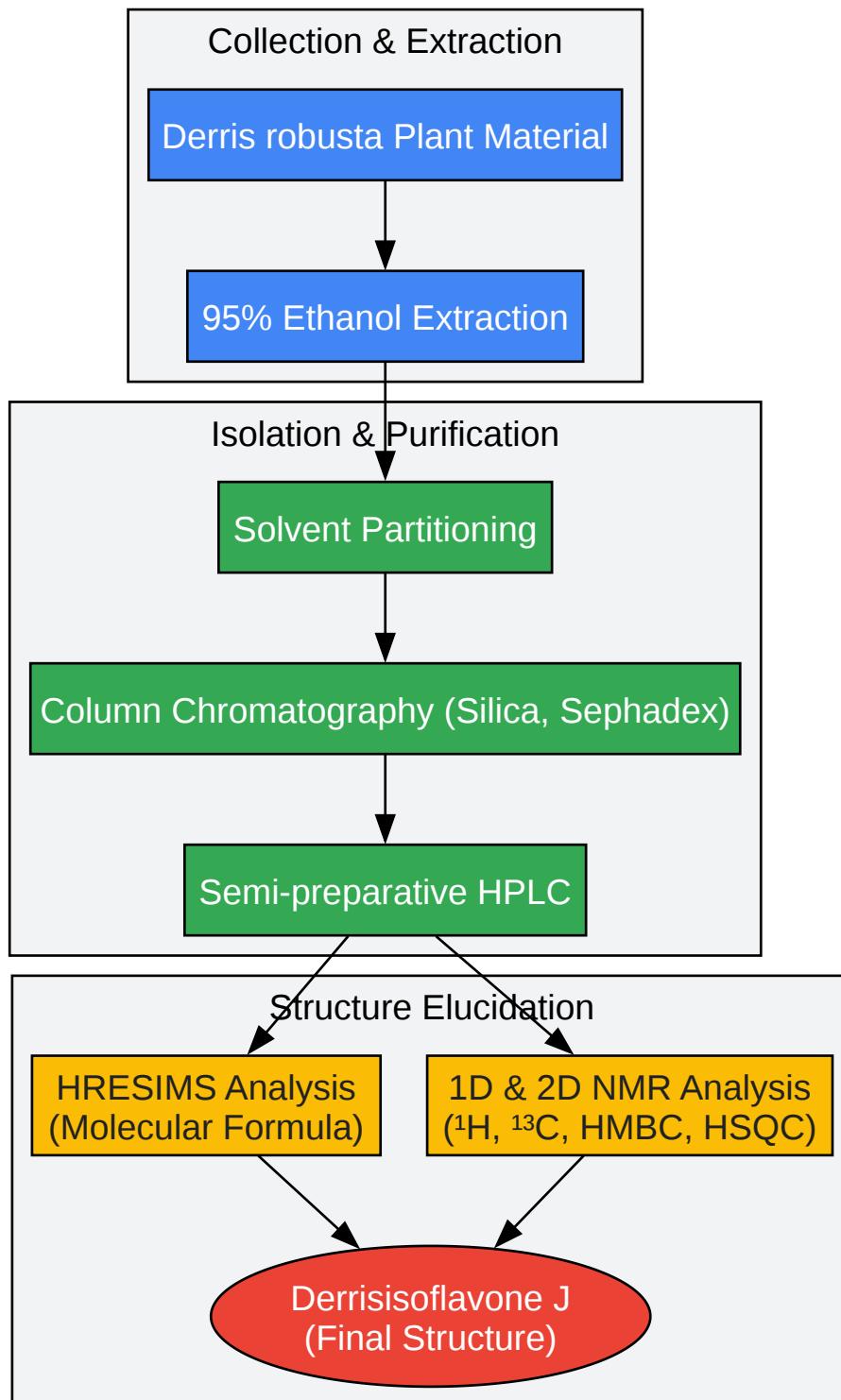
### Spectroscopic Analysis

- NMR Spectroscopy:  $^1\text{H}$ ,  $^{13}\text{C}$ , and 2D NMR (COSY, HSQC, HMBC) spectra were recorded on a Bruker spectrometer. Samples were dissolved in acetone-d<sub>6</sub>. Chemical shifts ( $\delta$ ) are reported in parts per million (ppm) relative to the solvent signals, and coupling constants ( $J$ ) are in Hertz (Hz).
- Mass Spectrometry: High-resolution mass spectra were obtained using an Electrospray Ionization (ESI) source coupled with a Time-of-Flight (TOF) mass analyzer. Data was acquired in the positive ion mode to determine the exact mass and molecular formula.[[1](#)]

## Visualizations: Workflows and Biological Pathways

### Experimental Workflow for Isolation and Identification

The following diagram illustrates the general workflow employed for the isolation and structural elucidation of **Derrisisoflavone J** from its natural source.

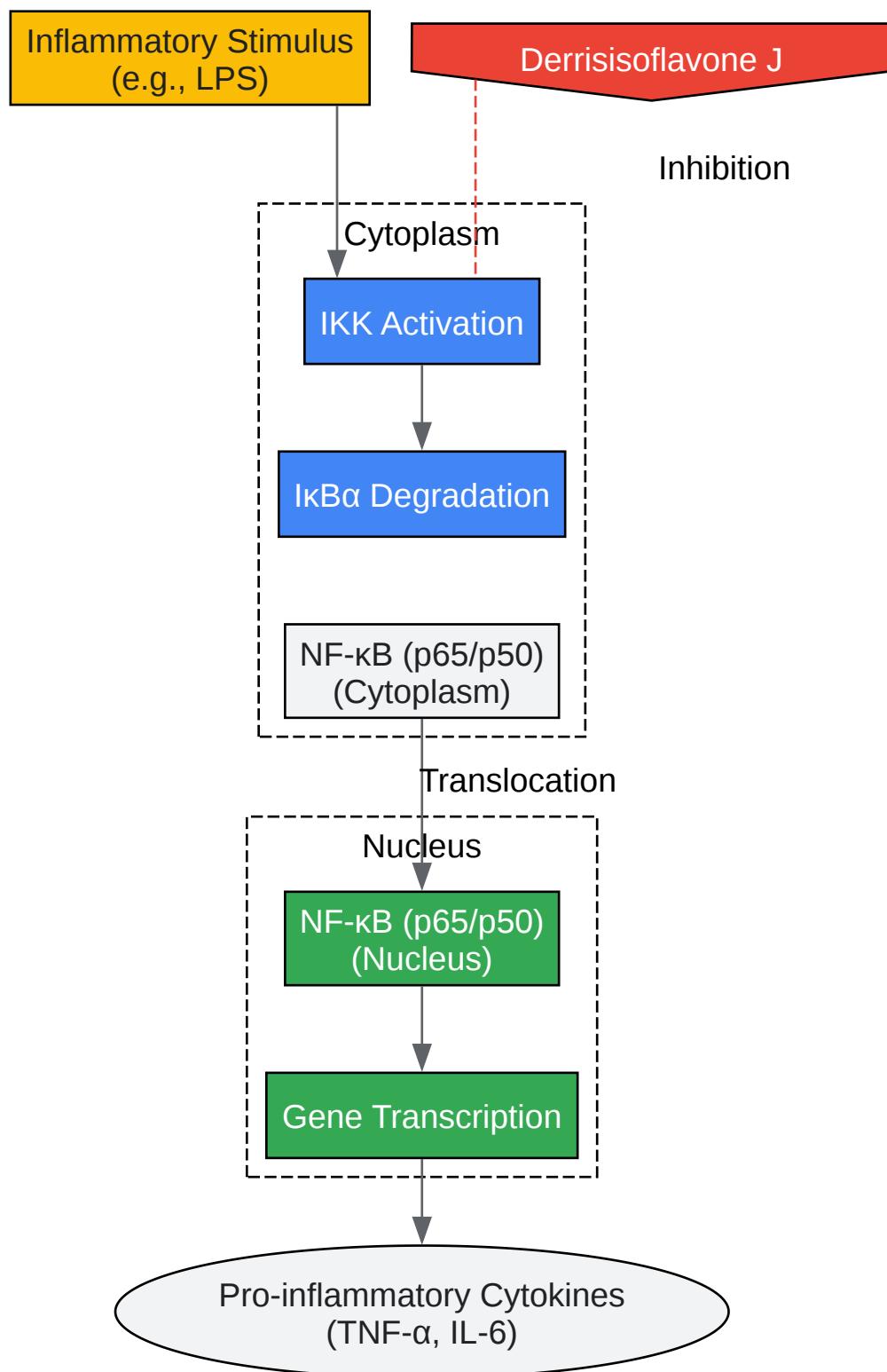


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*Workflow for **Derrisisoflavone J** Isolation.*

## Postulated Anti-Inflammatory Signaling Pathway

Prenylated isoflavonoids from *Derris* species have demonstrated anti-inflammatory properties. This activity is often associated with the inhibition of the Nuclear Factor-kappa B (NF- $\kappa$ B) signaling pathway. The diagram below represents a simplified model of this mechanism, where **Derrisisoflavone J** is postulated to inhibit the pathway, leading to a reduction in the expression of pro-inflammatory cytokines.



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*Postulated NF-κB Inhibition by **Derrisisoflavone J**.*

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## References

- 1. Derrisisoflavones H–K and One Isoflavan Derivative from Derrisrobusta - PMC [pmc.ncbi.nlm.nih.gov]
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